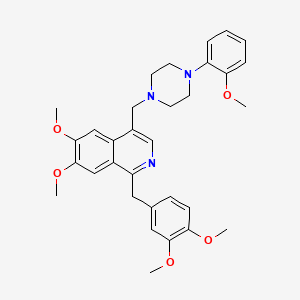

Elziverine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

95520-81-3 |

|---|---|

Molecular Formula |

C32H37N3O5 |

Molecular Weight |

543.7 g/mol |

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinoline |

InChI |

InChI=1S/C32H37N3O5/c1-36-28-9-7-6-8-27(28)35-14-12-34(13-15-35)21-23-20-33-26(16-22-10-11-29(37-2)30(17-22)38-3)25-19-32(40-5)31(39-4)18-24(23)25/h6-11,17-20H,12-16,21H2,1-5H3 |

InChI Key |

PWZXTLHDGIBNLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC |

Other CAS No. |

95520-81-3 |

Synonyms |

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)isoquinoline R0-22-4834 Ro 22-4839 |

Origin of Product |

United States |

Foundational & Exploratory

Elziverine: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elziverine (BMS-663068) is a novel, orally administered small molecule that represents a significant advancement in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). As a first-in-class attachment inhibitor, its unique mechanism of action targets the initial stage of the viral lifecycle, preventing the virus from binding to host CD4+ T-cells. This document provides an in-depth technical overview of the discovery, mechanism of action, and synthetic pathway of this compound, intended for professionals in the field of drug development and virology.

Discovery and Mechanism of Action

This compound is a prodrug of BMS-626529, the active moiety that exerts the antiviral effect. The discovery program was initiated to identify compounds capable of inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor. This interaction is the crucial first step in viral entry, and its inhibition prevents the subsequent conformational changes required for co-receptor binding and membrane fusion.[1]

BMS-626529 binds directly to a conserved pocket within the gp120 protein, effectively blocking its ability to engage with the CD4 receptor.[1] This mechanism is distinct from other classes of antiretroviral drugs, making it a valuable option for treatment-experienced patients who have developed resistance to other therapies. The binding affinity of BMS-626529 to gp120 is a key contributor to its potent inhibitory activity.[2]

Signaling Pathway of HIV-1 Attachment and Inhibition by this compound

Caption: HIV-1 gp120 binds to the CD4 receptor, initiating viral entry. This compound (BMS-626529) blocks this interaction.

Synthesis Pathway

The synthesis of this compound is a complex, multi-step process that has been optimized for both efficiency and large-scale production. An 11-step linear synthesis has been described, starting from a simple pyrrole derivative. Key transformations include a regioselective Friedel-Crafts acylation, a Pictet-Spengler cyclization, a radical-mediated aromatization, and a copper-mediated Ullmann-Goldberg-Buchwald coupling to install the triazole substituent.

Key Synthetic Steps:

-

Regioselective Friedel-Crafts Acylation: This initial step establishes a key structural feature of the molecule.

-

Pictet-Spengler Cyclization: This reaction forms the core azaindole ring system.

-

Radical-Mediated Aromatization: This step creates the aromatic azaindole core.

-

Heterocyclic N-oxide α-bromination: This functionalizes a critical C-H bond.

-

Copper-Mediated Ullmann-Goldberg-Buchwald Coupling: This highly regioselective coupling installs the challenging triazole substituent.

The development of the commercial synthesis involved strategic modifications to the initial route to ensure scalability and robustness, leading to the production of over 1000 kg of the active pharmaceutical ingredient (API).

This compound Synthesis Workflow

Caption: A simplified workflow illustrating the key stages in the 11-step synthesis of this compound.

Quantitative Data

Preclinical Antiviral Activity of BMS-626529 (Active Moiety of this compound)

| HIV-1 Strain/Isolate | EC50 (nM) |

| Vast majority of viral isolates | <10 |

| Most susceptible viruses | Low pM range |

Note: Susceptibility varied by >6 log10 across different viral isolates.[2]

Clinical Efficacy of this compound (Phase 2b Study AI438011, 24 Weeks)

| Treatment Arm | Virologic Response Rate (HIV-1 RNA <50 copies/mL) |

| This compound 400 mg twice daily | 80% |

| This compound 800 mg twice daily | 69% |

| This compound 600 mg once daily | 76% |

| This compound 1200 mg once daily | 72% |

| Ritonavir-boosted atazanavir (control) | 75% |

All treatment arms were administered with raltegravir and tenofovir disoproxil fumarate.

Safety and Tolerability of this compound (Phase 2b Study AI438011, 24 Weeks)

| Adverse Event | This compound Groups (n=200) | Ritonavir-boosted Atazanavir Group (n=51) |

| Serious Adverse Events | 7% | 10% |

| Discontinuation due to Adverse Events | 2% | 4% |

| Grade 2-4 Drug-Related Adverse Events | 9% | 27% |

No serious adverse events or discontinuations were deemed related to this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay (Single-Cycle Infection Assay)

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound's active form, BMS-626529, against various HIV-1 strains.

1. Cell and Virus Preparation:

- Culture TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR) in appropriate media.

- Prepare stocks of various HIV-1 strains or pseudoviruses.

2. Assay Procedure:

- Plate TZM-bl cells in 96-well plates and incubate overnight.

- Prepare serial dilutions of BMS-626529.

- Pre-incubate the virus with the serially diluted compound for 1 hour at 37°C.

- Add the virus-compound mixture to the TZM-bl cells.

- Incubate for 48 hours at 37°C.

- Lyse the cells and measure luciferase activity using a luminometer.

3. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

- Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.

Experimental Workflow for In Vitro Antiviral Assay

Caption: A step-by-step workflow for determining the in vitro antiviral activity of BMS-626529.

Conclusion

This compound represents a significant addition to the armamentarium of anti-HIV-1 therapies. Its novel mechanism of action as an attachment inhibitor provides a much-needed option for patients with limited treatment options due to resistance. The successful development of a robust and scalable synthesis ensures its availability for clinical use. The data presented in this guide underscore the potent antiviral activity and favorable safety profile of this compound, making it a cornerstone of modern HIV-1 treatment strategies.

References

Elziverine (Ro 22-4839): A Technical Whitepaper on its Mechanism of Action as a Calmodulin Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Elziverine (also known as Ro 22-4839) is a discontinued drug candidate initially developed by F. Hoffmann-La Roche Ltd. as a cerebral circulation improver.[1] Its primary mechanism of action is the selective antagonism of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This document provides an in-depth technical overview of the elucidated mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction

This compound (Ro 22-4839) is a potent calmodulin antagonist that has demonstrated a range of biological activities, including vasospasmolytic effects, inhibition of erythrocyte membrane rupture, anti-platelet aggregation, and reduction of lipid peroxidation.[2][3] These effects are primarily attributed to its ability to bind to calmodulin and inhibit the activation of CaM-dependent enzymes. This whitepaper will delve into the molecular mechanisms underlying these activities, providing a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data Summary

The inhibitory effects of this compound (Ro 22-4839) have been quantified in several key assays. The following tables summarize the available IC50 values, providing a comparative view of its potency against different calmodulin-dependent enzymes and processes.

Table 1: Inhibitory Potency (IC50) of this compound (Ro 22-4839) on Calmodulin-Dependent Enzymes

| Enzyme/Process | Tissue Source | IC50 (µM) | Reference |

| Myosin Light Chain Kinase (MLCK) | Chicken Gizzard | 3.1 | [4] |

| Cyclic AMP Phosphodiesterase | Bovine Heart | 20 | [4] |

| Cyclic AMP Phosphodiesterase | Bovine Brain | 17 |

Table 2: Inhibitory Potency (IC50) of this compound (Ro 22-4839) on Cellular Processes

| Process | System | IC50 (µM) | Reference |

| ATP-induced Superprecipitation | Chicken Gizzard Actomyosin | 2.0 |

Mechanism of Action: Calmodulin Antagonism

This compound exerts its effects by binding to calmodulin in a calcium-dependent manner. This binding is thought to occur at the hydrophobic domains of calmodulin that are exposed upon calcium binding. By occupying these sites, this compound prevents the interaction of calmodulin with its target enzymes, thereby inhibiting their activation.

Inhibition of Myosin Light Chain Kinase (MLCK)

One of the most significant downstream effects of this compound's calmodulin antagonism is the potent inhibition of Myosin Light Chain Kinase (MLCK). MLCK is a key enzyme in smooth muscle contraction, where it phosphorylates the regulatory light chain of myosin, leading to actin-myosin interaction and muscle contraction. By inhibiting MLCK, this compound promotes smooth muscle relaxation, which is consistent with its observed vasospasmolytic effects.

Effects on Other Calmodulin-Dependent Pathways

This compound also inhibits other calmodulin-dependent enzymes, such as cyclic AMP phosphodiesterase, albeit with lower potency compared to MLCK. This suggests a degree of selectivity in its action. The inhibition of these pathways likely contributes to the broader pharmacological profile of the compound.

Signaling Pathway

The following diagram illustrates the central role of calmodulin in cellular signaling and the inhibitory action of this compound.

References

Elziverine: A Technical Whitepaper on its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elziverine (also known as Ro 22-4839) is a potent calmodulin antagonist that was initially investigated as a cerebral circulation-improving agent with vasospasmolytic properties. Developed by F. Hoffmann-La Roche, its primary mechanism of action is the inhibition of the ubiquitous calcium-binding protein, calmodulin. This antagonism disrupts a multitude of downstream cellular processes that are dependent on calmodulin signaling. This document provides a comprehensive overview of the known biological activities of this compound, its molecular targets, and the experimental methodologies used to characterize its effects. While quantitative data from early studies are not widely available, this paper synthesizes the established qualitative effects and provides standardized protocols for relevant assays.

Biological Activity and Molecular Targets

This compound's biological effects stem from its direct interaction with and inhibition of calmodulin, a key intracellular calcium sensor. By targeting calmodulin, this compound influences a wide array of enzymatic and non-enzymatic processes.

Primary Target: Calmodulin (CaM)

Calmodulin is a highly conserved, calcium-binding protein that acts as a transducer of intracellular calcium signals. The binding of Ca²⁺ to calmodulin induces a conformational change, enabling it to interact with and modulate the activity of a large number of target proteins. This compound, as a calmodulin antagonist, binds to calmodulin and prevents this calcium-induced activation, thereby inhibiting its downstream effects.

Downstream Cellular and Physiological Effects

The inhibition of calmodulin by this compound leads to several observable biological consequences:

-

Inhibition of Calmodulin-Dependent Enzymes: this compound has been shown to inhibit the activity of key enzymes that are dependent on Ca²⁺/calmodulin for their function. This includes:

-

Phosphodiesterases (PDEs): Specifically, Ca²⁺/calmodulin-dependent phosphodiesterase, which is involved in cyclic nucleotide signaling.

-

Myosin Light Chain Kinase (MLCK): A crucial enzyme in the regulation of smooth muscle contraction.

-

-

Vasodilation and Improvement of Cerebral Circulation: By inhibiting MLCK in vascular smooth muscle, this compound prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. This effect is consistent with its initial investigation as a cerebral circulation improver.

-

Inhibition of Platelet Aggregation: Calmodulin plays a role in the signaling cascades that lead to platelet aggregation. This compound's antagonism of calmodulin interferes with these processes, resulting in an anti-platelet effect.

-

Erythrocyte Membrane Stabilization: this compound has been reported to inhibit the rupture of red blood cell membranes, suggesting a stabilizing effect on the erythrocyte cytoskeleton, a process in which calmodulin is involved.

-

Inhibition of Lipid Peroxidation: The compound has also been noted to inhibit lipid peroxidation, a process of oxidative degradation of lipids.

Quantitative Data

Table 1: Summary of this compound's Biological Activities and Targets

| Biological Process | Target/Assay | Effect of this compound | Quantitative Data (IC50/Ki) |

| Primary Target Interaction | Calmodulin Binding | Antagonist | Data not publicly available. |

| Enzyme Inhibition | Ca²⁺/Calmodulin-Dependent Phosphodiesterase | Inhibition | Data not publicly available. |

| Myosin Light Chain Kinase (MLCK) | Inhibition | Data not publicly available. | |

| Cellular Effects | Platelet Aggregation | Inhibition | Data not publicly available. |

| Erythrocyte Membrane Rupture | Inhibition | Data not publicly available. | |

| Lipid Peroxidation | Inhibition | Data not publicly available. | |

| Physiological Effects | Smooth Muscle Contraction | Relaxation/Inhibition | Data not publicly available. |

| Cerebral Circulation | Improvement | Data not publicly available. |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound and a representative experimental workflow.

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of this compound's biological activity. These are generalized methods and would be adapted with specific concentrations and incubation times for the compound .

Calmodulin (CaM) Inhibition Assay (Generic)

This assay determines the ability of a test compound to inhibit the activity of a calmodulin-dependent enzyme.

-

Materials:

-

Purified Calmodulin

-

Purified Calmodulin-dependent enzyme (e.g., Phosphodiesterase 1)

-

This compound

-

Assay Buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂)

-

Enzyme substrate (e.g., cAMP for PDE1)

-

Detection reagents

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, calmodulin, and the calmodulin-dependent enzyme.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (no this compound) and a positive control inhibitor.

-

Incubate the plate for a predetermined time at a specific temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a set period.

-

Stop the reaction and add detection reagents.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration.

-

Myosin Light Chain Kinase (MLCK) Assay (Generic)

This assay measures the inhibition of MLCK-mediated phosphorylation of myosin light chain.

-

Materials:

-

Purified smooth muscle MLCK

-

Purified Calmodulin

-

Myosin light chain (MLC) peptide substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

Kinase buffer (containing CaCl₂, MgCl₂, and other necessary components)

-

Scintillation counter or luminometer

-

-

Procedure (using radiolabeling):

-

Prepare a reaction mixture containing kinase buffer, calmodulin, MLC peptide substrate, and this compound at various concentrations.

-

Add MLCK to the mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50.

-

Platelet Aggregation Assay (Generic)

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.

-

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet agonist (e.g., ADP, collagen, or thrombin)

-

This compound

-

Saline or appropriate buffer

-

Platelet aggregometer

-

-

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Pre-warm the PRP to 37°C.

-

Add a known volume of PRP to a cuvette in the aggregometer and establish a baseline reading.

-

Add various concentrations of this compound or vehicle to the PRP and incubate for a short period.

-

Induce platelet aggregation by adding a specific concentration of an agonist.

-

Record the change in light transmittance over time, which corresponds to the degree of aggregation.

-

Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value.

-

Erythrocyte Membrane Stabilization Assay (Generic)

This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by heat or hypotonic stress.

-

Materials:

-

Fresh whole blood

-

Isotonic buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Hypotonic buffer

-

This compound

-

Spectrophotometer

-

-

Procedure (Heat-induced hemolysis):

-

Prepare a suspension of red blood cells (RBCs) in isotonic buffer.

-

Mix equal volumes of the RBC suspension and various concentrations of this compound.

-

Incubate the mixtures at 56°C for 30 minutes.

-

Cool the tubes and centrifuge to pellet the intact RBCs.

-

Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

-

Calculate the percentage of hemolysis inhibition compared to a control without this compound.

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay (Generic)

This assay quantifies the level of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a byproduct of this process.

-

Materials:

-

Tissue homogenate or cell lysate

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

MDA standard

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Induce lipid peroxidation in the biological sample if necessary (e.g., by adding an oxidizing agent).

-

Treat the sample with various concentrations of this compound or a vehicle control.

-

Stop the reaction and precipitate proteins with TCA.

-

Centrifuge and collect the supernatant.

-

Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

-

Cool the samples and measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.

-

Quantify the MDA concentration using a standard curve.

-

Calculate the percentage inhibition of lipid peroxidation by this compound.

-

Conclusion

This compound is a noteworthy calmodulin antagonist with a range of biological activities that stem from this primary mechanism. Its ability to inhibit key enzymes like MLCK and phosphodiesterase, along with its effects on platelet aggregation and membrane stability, underscores the central role of calmodulin in cellular function. While the discontinuation of its development has limited the availability of extensive modern data, the foundational research on this compound provides a valuable case study for understanding the therapeutic potential and physiological consequences of calmodulin antagonism. Further investigation, should the compound become available for research, could more precisely delineate its potency and selectivity, potentially revealing new applications for this and similar molecules in areas such as vascular disorders and other conditions involving dysregulated calcium signaling.

Elziverine (Ro 22-4839): A Technical Overview of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elziverine (Ro 22-4839) is a novel isoquinoline derivative initially investigated as a cerebral circulation improver. Preclinical in vitro and in vivo studies have revealed its primary mechanism of action as a calmodulin antagonist, leading to a range of pharmacological effects, including vasodilation, neuroprotection, and inhibition of platelet aggregation. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including detailed experimental protocols, quantitative data from in vitro and in vivo studies, and an exploration of its molecular mechanism of action.

In Vitro Studies

Calmodulin Antagonism

This compound's primary in vitro effect is the inhibition of calmodulin (CaM), a key intracellular calcium sensor protein. This antagonism has been demonstrated across various enzyme and cellular systems.

Table 1: In Vitro Calmodulin Antagonistic Activity of this compound (Ro 22-4839)

| Assay System | IC50 Value (µM) | Source |

| Calmodulin-activated cyclic AMP phosphodiesterase | 17 - 20 | Nakajima & Katoh, 1987 |

| ATP-induced superprecipitation of actomyosin | 2.0 | Nakajima & Katoh, 1987 |

| Myosin Light Chain Kinase (MLCK) | 3.1 | Nakajima & Katoh, 1987 |

-

Calmodulin-activated cyclic AMP phosphodiesterase assay:

-

Enzyme Source: Bovine heart or brain.

-

Method: The assay measures the hydrolysis of cyclic AMP (cAMP) by phosphodiesterase in the presence of calcium and calmodulin. The inhibitory effect of this compound is determined by quantifying the reduction in cAMP hydrolysis at various concentrations of the compound.

-

Key Reagents: Tris-HCl buffer, CaCl2, calmodulin, phosphodiesterase, cAMP, and this compound.

-

-

ATP-induced superprecipitation of actomyosin assay:

-

Tissue Source: Chicken gizzard.

-

Method: This assay measures the contraction of actomyosin threads upon the addition of ATP. The inhibitory effect of this compound on this process, which is dependent on the CaM-MLCK pathway, is quantified.

-

Key Reagents: Actomyosin preparation, Tris-HCl buffer, KCl, MgCl2, CaCl2, ATP, and this compound.

-

-

Myosin Light Chain Kinase (MLCK) assay:

-

Enzyme Source: Chicken gizzard.

-

Method: The assay measures the phosphorylation of myosin light chains by MLCK in the presence of Ca2+/calmodulin. The IC50 value is determined by measuring the inhibition of phosphate incorporation into the myosin light chains at varying this compound concentrations. The inhibition by this compound was shown to be overcome by the addition of excess calmodulin, indicating a competitive antagonistic mechanism.

-

Key Reagents: Purified MLCK, myosin light chains, [γ-32P]ATP, CaCl2, calmodulin, and this compound.

-

Effects on Blood Components

This compound has been shown to modulate the function of erythrocytes and platelets in vitro.

-

Observation: this compound prevents the profound externalized shape change of erythrocytes induced by in vitro treatment with Ca2+ and the ionophore A23187. This suggests a protective effect on the erythrocyte membrane against calcium-induced damage.

-

Observation: this compound demonstrates an inhibitory effect on platelet aggregation, although specific quantitative data on the extent of inhibition and the agonists used are not detailed in the available literature.

In Vivo Studies

Neuroprotective Effects in a Stroke Model

This compound has shown significant neuroprotective effects in a well-established animal model of stroke.

Table 2: In Vivo Effects of this compound (Ro 22-4839) in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

| Parameter | Dosage | Duration | Observed Effect |

| Stroke Incidence and Cerebral Edema | 30.6 or 66.0 mg/kg/day (in food) | 15 weeks | Prevention of the progress of stroke and cerebral edema. |

| Cardiovascular Parameters | 30.6 or 66.0 mg/kg/day (in food) | 15 weeks | No prevention of the deterioration of cardiovascular parameters (e.g., hypertension). |

| Erythrocyte Membrane Hypersusceptibility | 30.6 or 66.0 mg/kg/day (in food) | 15 weeks | Prevention of the hypersusceptibility of the erythrocyte membrane to Ca2+-ionophore and Ca2+. |

| Platelet Aggregability | 30.6 or 66.0 mg/kg/day (in food) | 15 weeks | Prevention of the hypoaggregability of platelets. |

| Plasma Thiobarbituric Acid Reacting Substance (TBARS) | 30.6 or 66.0 mg/kg/day (in food) | 15 weeks | Prevention of the elevated plasma TBARS levels, indicating an anti-lipid peroxidative action. |

-

Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP).

-

Drug Administration: this compound was mixed with the food and administered orally at average daily doses of 30.6 or 66.0 mg/kg.

-

Duration of Treatment: 15 weeks.

-

Parameters Measured:

-

Incidence of stroke signs.

-

Cerebral edema (measured by brain water and sodium content).

-

Cardiovascular parameters (e.g., blood pressure).

-

Erythrocyte membrane susceptibility (in vitro challenge with Ca2+ and ionophore A23187).

-

Platelet aggregability.

-

Plasma levels of thiobarbituric acid reacting substance (TBARS) as a marker of lipid peroxidation.

-

Cerebral Vasodilation

This compound has demonstrated potent cerebral vasodilating effects in various animal models.

-

Animal Models: Anesthetized dogs and cats.

-

Drug Administration: Intravenous administration.

-

Observation: In a feline model, this compound at a dose of 0.3 mg/kg was shown to reverse the vasoconstriction of pial arteries and veins induced by hypocapnia. This effect is attributed to its direct relaxing effect on vascular smooth muscle.

Mechanism of Action & Signaling Pathways

The primary mechanism of action of this compound is its antagonism of calmodulin. By inhibiting the Ca2+/calmodulin complex, this compound disrupts downstream signaling pathways that are dependent on this complex.

Calmodulin-Dependent Signaling Pathway

Caption: this compound's mechanism of action via calmodulin antagonism.

Experimental Workflow Diagrams

In Vitro Enzyme Inhibition Assay Workflow

Navigating the Labyrinth: A Technical Guide to the Initial Toxicity Screening of Novel Pharmaceutical Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

The journey of a novel chemical entity from a promising candidate to a therapeutic reality is fraught with challenges, none more critical than the early assessment of its safety profile. Initial toxicity screening serves as the first gatekeeper in this process, meticulously evaluating the potential for adverse effects before a compound progresses to more extensive and costly stages of development. This guide provides an in-depth overview of the core principles and methodologies employed in the initial toxicological evaluation of a compound, using the discontinued drug candidate Elziverine as a conceptual framework for a hypothetical new chemical entity.

I. The Imperative of Early Safety Assessment

The early identification of potential toxicities is paramount in drug development. It allows for the timely termination of unviable candidates, conserving resources and focusing efforts on compounds with a higher probability of success.[1][2] A comprehensive initial toxicity screening program is designed to unmask a wide range of potential adverse effects, from acute, high-dose toxicity to more subtle, long-term risks such as genetic damage. This proactive approach to risk mitigation is a cornerstone of modern pharmaceutical research and development.

II. Pillars of Initial Toxicity Screening: A Multi-faceted Approach

The initial toxicity screening of a novel compound is not a single experiment but a battery of tests designed to provide a holistic view of its potential risks. These studies can be broadly categorized into in vivo acute and subchronic toxicity studies, in vitro and in vivo genotoxicity assays, and safety pharmacology evaluations.

A. In Vivo Toxicity Studies: Unveiling Systemic Effects

In vivo studies in animal models remain a critical component of initial toxicity screening, providing invaluable data on the compound's effects on a whole organism.

Table 1: Key Parameters in Acute and Subchronic In Vivo Toxicity Studies

| Parameter | Acute Toxicity Studies | Subchronic Toxicity Studies |

| Objective | To determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single high dose or multiple doses over a short period (up to 14 days).[3][4] | To evaluate the toxicological profile of a compound after repeated administration over a longer period (typically 28 to 90 days).[5] |

| Typical Endpoints | Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), gross necropsy findings. | Changes in body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs. |

| Dosing | Typically single or multiple doses over 24 hours. | Daily or otherwise frequent dosing for the duration of the study. |

| Observation Period | Up to 14 days. | The duration of the study (e.g., 28 or 90 days), often with a recovery period. |

-

Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically of a single sex for the initial test.

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

-

Dosing Procedure: A single animal is dosed with the starting dose (a dose expected to be toxic but not lethal).

-

Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Termination: The study is concluded after a specified number of animals have been tested, and the LD50 is calculated using statistical methods.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

B. Genotoxicity Assays: Assessing the Risk of Genetic Damage

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer.

Table 2: Standard Battery of Genotoxicity Tests

| Assay Type | Principle | Typical System |

| Bacterial Reverse Mutation (Ames) Test | Measures the ability of a compound to induce mutations in different strains of Salmonella typhimurium and Escherichia coli. | Bacterial cell cultures. |

| In Vitro Mammalian Cell Gene Mutation Test | Detects gene mutations in mammalian cells in culture. | Mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells. |

| In Vitro Micronucleus Test | Identifies compounds that cause chromosomal damage by detecting the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division). | Human peripheral blood lymphocytes or cultured mammalian cell lines. |

| In Vivo Micronucleus Test | Assesses chromosomal damage in developing red blood cells (erythrocytes) in the bone marrow of treated animals. | Rodents (mice or rats). |

| In Vivo Comet Assay | Measures DNA strand breaks in individual cells from various tissues of treated animals. | Rodents (various tissues can be analyzed). |

-

Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured under standard conditions.

-

Compound Exposure: Cells are exposed to a range of concentrations of the test compound, both with and without an external metabolic activation system (S9 fraction from rat liver).

-

Treatment Duration: Cells are typically exposed for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).

-

Harvest and Staining: Cells are harvested, treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells, and then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei in a predetermined number of binucleated cells is scored under a microscope.

-

Data Analysis: The results are statistically analyzed to determine if the test compound significantly increases the frequency of micronucleated cells compared to the vehicle control.

C. Safety Pharmacology: Evaluating Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

Table 3: Core Battery of Safety Pharmacology Studies

| System | Key Parameters Evaluated |

| Central Nervous System (CNS) | Behavioral changes, motor activity, coordination, sensory and motor reflex responses, and body temperature. A functional observational battery (FOB) or a modified Irwin test is often used. |

| Cardiovascular System | Blood pressure, heart rate, and electrocardiogram (ECG) to assess for potential effects on cardiac rhythm, including QT interval prolongation (often initially screened using an in vitro hERG assay). |

| Respiratory System | Respiratory rate, tidal volume, and hemoglobin oxygen saturation. |

-

Cell Line: A mammalian cell line stably expressing the human ether-à-go-go-related gene (hERG), which encodes a critical potassium ion channel in the heart.

-

Electrophysiology: The patch-clamp technique is used to measure the electrical current flowing through the hERG channels in individual cells.

-

Compound Application: The test compound is applied to the cells at various concentrations.

-

Data Acquisition: The effect of the compound on the hERG channel current is recorded and analyzed.

-

Analysis: The concentration of the compound that inhibits the hERG current by 50% (IC50) is determined. A low IC50 value indicates a higher risk of causing QT interval prolongation and potentially life-threatening arrhythmias.

III. Visualizing the Process: Workflows and Pathways

To better understand the interconnectedness of these screening procedures, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway that might be investigated.

Given that early drug candidates like this compound were sometimes developed as inhibitors of specific cellular processes, a hypothetical signaling pathway that could be relevant for toxicity is presented below. For instance, off-target inhibition of a critical kinase could lead to adverse effects.

IV. Conclusion: A Foundation for Safe Drug Development

The initial toxicity screening of a novel compound is a complex but essential phase in the drug development process. By employing a battery of in vivo and in vitro tests, researchers can gain a preliminary understanding of a compound's safety profile and make informed decisions about its future development. While the specific data for this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the initial toxicological assessment of any new chemical entity, ensuring that only the most promising and safest candidates advance toward clinical application.

References

Elziverine: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elziverine (also known as Ro 22-4839) is a calmodulin antagonist that has been investigated for its potential as a brain circulation improvement agent with vasospasm antispasmodic effects.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that are essential for its preclinical and formulation development.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. It is important to note that detailed experimental solubility and stability data are not widely published. The information provided for a structural analog regarding solubility and storage is included for illustrative purposes.

| Property | Value | Source |

| Chemical Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinoline | ChemicalBook |

| CAS Number | 95520-81-3 | ChemicalBook |

| Molecular Formula | C32H37N3O5 | ChemicalBook |

| Molecular Weight | 543.65 g/mol | ChemicalBook |

| Boiling Point (Predicted) | 682.4±55.0 °C | ChemicalBook |

| Density (Predicted) | 1.187±0.06 g/cm3 | ChemicalBook |

| pKa (Predicted) | 6.60±0.40 | ChemicalBook |

| Solubility (Analog) | Soluble in DMSO (10 mM stock solution recommended) | Benchchem |

| Storage (Analog) | Stable at 2–8°C (short-term); -20°C (1 month); -80°C (6 months) | Benchchem |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the solubility and stability of a drug candidate like this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The following are standard methods for solubility assessment.

1. Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

Principle: An excess amount of the solid compound is added to a specific solvent in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Procedure:

-

Add an excess of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO).

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

-

After reaching equilibrium, the suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Presentation: Results are typically reported in mg/mL or µg/mL.

2. Kinetic Solubility Assessment

Kinetic solubility is often measured in early drug discovery to quickly assess the dissolution rate and potential for precipitation.

-

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.

-

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Use a liquid handling system to make serial dilutions of the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

-

The plate is incubated for a short period (e.g., 1-2 hours).

-

Precipitation is detected by nephelometry (light scattering) or turbidimetry.

-

-

Data Presentation: Kinetic solubility is reported as the concentration at which precipitation occurs.

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. These studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[2][3][4]

1. Solid-State Stability

-

Principle: The solid drug substance is subjected to various stress conditions to evaluate its intrinsic stability.

-

Procedure:

-

Store accurately weighed samples of solid this compound under different temperature and humidity conditions as specified by ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH).[2]

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples.

-

Analyze the samples for appearance, assay (potency), and degradation products using a stability-indicating HPLC method.

-

-

Data Presentation: The results are presented in a tabular format showing the change in assay and the formation of degradation products over time under each storage condition.

2. Solution-State Stability

-

Principle: The stability of the drug in solution is assessed under various conditions to understand its degradation pathways in a liquid formulation.

-

Procedure:

-

Prepare solutions of this compound in different solvents and at various pH values.

-

Subject the solutions to stress conditions including elevated temperature, and exposure to light (photostability testing as per ICH Q1B).

-

At predetermined time intervals, analyze the solutions for the parent compound concentration and the presence of any degradants.

-

-

Data Presentation: The degradation kinetics (e.g., first-order or second-order) can be determined, and the degradation rate constant and half-life can be calculated.

3. Forced Degradation Studies

-

Principle: The drug substance is exposed to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method.

-

Procedure:

-

Expose this compound to acidic, basic, and oxidative conditions.

-

Heat the solid drug substance and solutions.

-

Expose the drug to UV and visible light.

-

Analyze the stressed samples to identify and characterize the degradation products using techniques like LC-MS/MS.

-

Visualizations

Signaling Pathway

As a calmodulin antagonist, this compound is expected to interfere with cellular signaling pathways mediated by calmodulin. The following diagram illustrates a generic calmodulin signaling pathway.

Caption: Generic Calmodulin Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive solubility and stability assessment of a research compound like this compound.

Caption: Workflow for Solubility and Stability Assessment of a Drug Candidate.

References

Elziverine: Unraveling the Pharmacokinetic Profile of a Discontinued Neurotropic Agent

A comprehensive review of the available scientific literature reveals a significant lack of publicly accessible data on the pharmacokinetic profile of Elziverine in animal models. This compound, a discontinued investigational drug initially developed by F. Hoffmann-La Roche Ltd., was explored for its potential in treating nervous system diseases. The compound is likely associated with the research code Ro 22-4839.

Despite extensive searches of scientific databases and historical drug development literature, specific quantitative data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models such as rats, mice, dogs, or monkeys could not be retrieved. This scarcity of information is common for drug candidates that were discontinued several decades ago, as much of the preclinical data was often proprietary and not always published in peer-reviewed journals.

Insights from Available Research on Ro 22-4839

The limited available information on Ro 22-4839, the likely research compound for this compound, primarily focuses on its pharmacodynamic properties and proposed mechanism of action. Research from the late 1980s and early 1990s identified Ro 22-4839 as a potent inhibitor of calmodulin and myosin light chain kinase. These mechanisms were thought to contribute to its effects as a cerebral circulation improver.

While some studies mention the use of Ro 22-4839 in animal models, they do not provide the detailed pharmacokinetic data necessary for a comprehensive technical guide. For instance, its ability to penetrate the blood-brain barrier has been noted, which is a critical characteristic for a drug targeting the central nervous system. However, the extent of this penetration, its concentration in various tissues, and its metabolic fate remain largely undocumented in the public domain.

The Challenge of Reconstructing a Preclinical Profile

Without access to the original preclinical study reports, it is not possible to construct the detailed tables of pharmacokinetic parameters, experimental protocols, and visualizations of metabolic pathways as requested. The core requirements of summarizing quantitative data and detailing experimental methodologies for ADME studies cannot be met based on the currently available information.

Logical Workflow for Preclinical Pharmacokinetic Assessment

For a typical preclinical pharmacokinetic study, the experimental workflow would follow a structured approach to characterize the ADME properties of a new chemical entity. The following diagram illustrates a generalized workflow for such an investigation.

Figure 1. A generalized workflow for preclinical pharmacokinetic studies.

Elziverine: An Inquiry into a Discontinued Therapeutic Candidate

Initial investigations into the therapeutic potential of Elziverine, a compound reportedly developed by F. Hoffmann-La Roche Ltd., have revealed a significant lack of publicly available data. The development of this compound, which was aimed at treating nervous system diseases among other conditions, has been discontinued.[1] This discontinuation, coupled with a scarcity of published research, prevents a comprehensive analysis of its therapeutic applications, mechanism of action, and clinical trial history.

Due to the limited information, it is not possible to provide an in-depth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways cannot be fulfilled.

Searches for "this compound" yielded minimal and often ambiguous results, with many leading to information about other similarly named but distinct therapeutic agents such as Eluxadoline, ELZONRIS®, and ELAHERE®. This suggests that "this compound" may be a lesser-known or historical compound with a very limited research footprint.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

-

Verify the compound name and any alternative designations. It is possible that "this compound" is a developmental code name or that the intended drug has a different publicly recognized name.

-

Explore the historical research pipelines of F. Hoffmann-La Roche Ltd. Investigating the company's research focus during the period of this compound's development might provide contextual clues about its intended mechanism and therapeutic targets.

Without further clarification or the discovery of more substantial data, a detailed technical whitepaper on the therapeutic applications of this compound cannot be constructed. The scientific community would require access to initial preclinical and any early-phase clinical data to begin to understand its potential.

References

Notice to the Reader: The following guide is based on publicly available information regarding "Elziverine." Initial research indicates that this compound was a compound under development by F. Hoffmann-La Roche Ltd., with its development now discontinued. The available data on this compound, its related compounds, and specific experimental protocols is limited. This document summarizes the accessible information and provides a framework for understanding its proposed mechanism of action and the broader context of related research.

Introduction to this compound

This compound was investigated for therapeutic applications in nervous system diseases and other conditions.[1] While the specific chemical structure and detailed pharmacological profile are not widely published, early research pointed towards a mechanism of action involving the modulation of several intracellular signaling pathways.

Proposed Mechanism of Action

The primary proposed mechanism of this compound and its related compounds centers on the inhibition of key enzymes involved in cellular signaling cascades, particularly in neutrophils. The available literature suggests a potential for:

-

Modulation of Neutrophil Superoxide Generation: This indicates an anti-inflammatory potential by reducing oxidative stress.

-

Inhibition of Protein Kinase C (PKC): PKC is a family of enzymes crucial for various cellular processes, including inflammation and cell proliferation.

-

Calmodulin Inhibition: By inhibiting calmodulin, this compound may interfere with calcium-dependent signaling pathways.

-

Inhibition of Diacylglycerol (DAG) and Myosin Light Chain Kinases (MLCK): These enzymes are involved in smooth muscle contraction and other signaling events.

A simplified representation of this proposed signaling pathway is provided below.

Caption: Proposed inhibitory actions of this compound on key signaling molecules.

Structure-Activity Relationship (SAR) Studies

Due to the limited public data on this compound's specific structure, a detailed SAR analysis is not feasible. However, for drug development professionals, the general principles of SAR would have been crucial in the optimization of this compound series. The process typically involves synthesizing and testing a series of analogues to understand how structural modifications impact biological activity.

A generalized workflow for a typical SAR study is outlined below.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Quantitative Data

Regrettably, specific quantitative data such as IC50 values, Ki values, or pharmacokinetic parameters for this compound and its analogues are not available in the public domain. For researchers, such data would be presented in a tabular format for clear comparison. An example of how such data would be structured is provided below.

Table 1: Hypothetical In Vitro Potency of this compound Analogues

| Compound ID | R1 Group | R2 Group | PKC Inhibition (IC50, nM) | Calmodulin Inhibition (IC50, nM) |

| This compound | H | Phenyl | Data not available | Data not available |

| Analogue 1 | CH3 | Phenyl | Data not available | Data not available |

| Analogue 2 | H | 4-Cl-Phenyl | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly accessible. However, based on the proposed mechanism of action, standard methodologies would likely have been employed.

General Protocol for Protein Kinase C (PKC) Inhibition Assay

A common method to assess PKC inhibition is through a radiometric assay or a fluorescence-based assay.

Conceptual Workflow for a PKC Inhibition Assay:

Caption: Conceptual workflow for a Protein Kinase C (PKC) inhibition assay.

Conclusion

While the development of this compound has been discontinued, the initial research into its mechanism of action provides a glimpse into a therapeutic strategy targeting key inflammatory and signaling pathways. The lack of detailed public data underscores the challenges in retrospectively analyzing discontinued drug development programs. This guide serves as a high-level overview based on the limited information available, and further in-depth analysis would require access to internal research and development documentation.

References

Methodological & Application

Elziverine (Ro 22-4839): Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elziverine, also known by its developmental code Ro 22-4839, is a potent calmodulin (CaM) antagonist.[1] Developed by F. Hoffmann-La Roche, it was initially investigated as a cerebral circulation improver due to its vasospasmolytic properties.[1] Its primary mechanism of action is the inhibition of calmodulin, a ubiquitous and essential calcium-binding protein that acts as a key transducer in numerous cellular signaling pathways. By binding to calmodulin, this compound prevents its interaction with and activation of downstream target proteins, thereby modulating a wide range of cellular processes.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. The information is intended to guide researchers in studying the effects of calmodulin antagonism on various cellular functions.

Mechanism of Action: Calmodulin Antagonism

Calmodulin is a highly conserved calcium sensor protein that plays a pivotal role in signal transduction pathways regulating cell proliferation, apoptosis, inflammation, and smooth muscle contraction. The binding of calcium ions (Ca²⁺) to calmodulin induces a conformational change, enabling it to interact with and activate a multitude of downstream effector proteins, including protein kinases, phosphatases, and ion channels.

This compound exerts its effects by binding to calmodulin, thereby preventing its activation and subsequent interaction with its target proteins. This inhibition disrupts the Ca²⁺/calmodulin signaling cascade, leading to various cellular responses.

Signaling Pathway of Calmodulin Antagonism

Caption: Calmodulin signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the known in vitro effects of this compound. Due to the limited publicly available data, specific IC50 values for cell-based assays are not well-documented. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and assay.

| Biological Effect | Cell/System Type | Observed Effect | Reference |

| Calmodulin Antagonism | Purified enzyme/protein | Inhibition of calmodulin-dependent phosphodiesterase | [1] |

| Inhibition of Platelet Aggregation | Human Platelets | Inhibition of aggregation | [1] |

| Inhibition of Lipid Peroxidation | Not specified | Reduction of lipid peroxidation | [1] |

| Inhibition of Erythrocyte Lysis | Erythrocytes | Prevention of cell membrane rupture |

Experimental Protocols

The following protocols are generalized methods for investigating the effects of this compound in cell culture. It is critical to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a framework for treating adherent or suspension cells with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (Ro 22-4839) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Adherent cells: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%) before treatment.

-

Suspension cells: Seed cells at a specific density (e.g., 2 x 10⁵ cells/mL) in culture flasks.

-

-

Preparation of this compound Working Solutions:

-

Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

-

Cell Treatment:

-

Adherent cells: Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Suspension cells: Add the appropriate volume of the concentrated this compound solution to the cell suspension to reach the final desired concentration.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

-

-

Downstream Analysis:

-

Following incubation, harvest the cells for downstream analysis (e.g., viability assays, protein extraction, RNA isolation).

-

Experimental Workflow for Cell Treatment:

References

Determining In Vivo Dosages for Novel Therapeutics: A General Framework

For researchers, scientists, and drug development professionals, establishing an appropriate in vivo dosage is a critical step in the preclinical evaluation of a new therapeutic agent. This document provides a generalized framework and protocols applicable to a hypothetical novel compound, "Elziverine," to guide the design and execution of in vivo experiments.

Introduction to In Vivo Dose-Finding Studies

The primary objective of in vivo dose-finding studies is to identify a safe and effective dose range for a new therapeutic agent. These studies are essential for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a compound, as well as its potential toxicity. The data generated from these studies are crucial for making informed decisions about advancing a drug candidate to clinical trials.

Key parameters determined during these studies include the Maximum Tolerated Dose (MTD), the No-Observed-Adverse-Effect Level (NOAEL), and the effective dose (ED). The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety margin.

General Considerations for In Vivo Experiments

Before initiating in vivo studies, several factors must be considered:

-

Animal Model Selection: The choice of animal model is paramount and should be relevant to the human disease being studied.[1][2][3] The species selected should ideally have biological pathways that align with those in humans.[4] Common choices include rodents (mice and rats) and non-rodents (rabbits, dogs, or non-human primates).[5]

-

Route of Administration: The route of administration should align with the intended clinical use. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM). Different routes can significantly impact the drug's bioavailability and pharmacokinetic profile.

-

Formulation: The drug must be formulated in a vehicle that is safe for the animal and allows for consistent and accurate dosing. The solubility and stability of the compound in the chosen vehicle are critical considerations.

-

Regulatory Guidelines: All animal studies must be conducted in accordance with institutional and international guidelines for animal welfare, such as those established by the IACUC and OECD. For studies intended to support an Investigational New Drug (IND) application, Good Laboratory Practice (GLP) standards must be followed.

Experimental Protocols

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of "this compound" following a single administration and to identify potential target organs for toxicity.

Materials:

-

"this compound"

-

Vehicle for formulation

-

Rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), typically 3-5 animals per sex per group

-

Standard laboratory equipment for dosing and observation

Protocol:

-

Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days before the start of the study.

-

Group Assignment: Randomly assign animals to dose groups. Include a vehicle control group.

-

Dose Preparation: Prepare fresh formulations of "this compound" in the selected vehicle at various concentrations.

-

Administration: Administer a single dose of "this compound" or vehicle to each animal via the chosen route. Start with a low dose and escalate in subsequent groups.

-

Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Record any changes in behavior, appearance, and body weight.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any visible abnormalities in organs and tissues.

Repeated-Dose Toxicity Study

Objective: To evaluate the toxicity of "this compound" following repeated administration over a specific duration (e.g., 7, 14, or 28 days).

Materials:

-

"this compound"

-

Vehicle for formulation

-

Rodent and/or non-rodent species

-

Equipment for blood collection and clinical pathology analysis

Protocol:

-

Dose Selection: Based on the MTD study, select at least three dose levels (low, mid, and high) and a vehicle control. The high dose should be at or near the MTD.

-

Administration: Administer "this compound" or vehicle daily for the specified duration.

-

Monitoring: Conduct daily clinical observations and record body weights and food/water consumption regularly.

-

Clinical Pathology: Collect blood samples at specified time points (e.g., pre-dose and at termination) for hematology and clinical chemistry analysis to monitor organ function.

-

Toxicokinetics (TK): Collect sparse blood samples from a subset of animals to determine the systemic exposure to "this compound".

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy, weigh major organs, and collect tissues for histopathological examination.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between dose groups.

Table 1: Example Data Summary from a Single-Dose MTD Study

| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Mean Body Weight Change (Day 14) |

| Vehicle Control | 5 M / 5 F | 0/10 | No abnormalities observed | +10% |

| 10 | 5 M / 5 F | 0/10 | No abnormalities observed | +9% |

| 100 | 5 M / 5 F | 0/10 | Mild lethargy at 4h | +5% |

| 1000 | 5 M / 5 F | 2/10 | Severe lethargy, hunched posture | -5% |

Table 2: Example Data Summary from a 28-Day Repeated-Dose Toxicity Study

| Dose Group (mg/kg/day) | Mean Body Weight Gain (%) | Key Hematology Changes | Key Clinical Chemistry Changes | Key Histopathology Findings |

| Vehicle Control | 25% | None | None | No significant findings |

| 10 | 24% | None | None | No significant findings |

| 50 | 15% | Slight decrease in RBC | Slight increase in ALT | Minimal hepatocellular hypertrophy |

| 200 | 5% | Anemia | Significant increase in ALT, AST | Moderate hepatocellular hypertrophy and necrosis |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are examples created using the DOT language within Graphviz.

Caption: General workflow for preclinical in vivo evaluation of a novel therapeutic agent.

Caption: Hypothetical signaling pathway illustrating the mechanism of action for "this compound".

Conclusion

The successful determination of an appropriate in vivo dosage regimen is a multifaceted process that requires careful planning and execution. By following a systematic approach that includes dose range-finding, repeated-dose toxicity studies, and pharmacokinetic analysis, researchers can generate the robust data necessary to advance promising new therapeutic candidates like "this compound" through the drug development pipeline. The protocols and frameworks provided here offer a foundational guide for these critical preclinical investigations.

References

- 1. Animal models for testing anti-prion drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Can animal models help us select specific compounds for cancer prevention trials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: Elziverine Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Note on Elziverine: Publicly available information on the specific mechanism of action and signaling pathways of this compound is limited. Initial information suggests its development was discontinued and it was investigated for nervous system diseases, potentially modulating neutrophil superoxide generation and inhibiting certain kinases[1]. Due to the absence of detailed molecular targets and pathways, this document provides a comprehensive, general protocol for Western blot analysis that can be adapted to study the effects of this compound on protein expression once specific targets are identified through further research.

Experimental Protocols

General Western Blot Protocol for a Compound-Treated Cell Line

This protocol outlines the steps to assess changes in protein expression in a cell line following treatment with a compound like this compound.

1. Cell Culture and Treatment:

-

Cell Line Selection: Choose a cell line relevant to the proposed therapeutic area of this compound (e.g., a neuronal cell line or a neutrophil-like cell line).

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

2. Protein Extraction (Lysis):

-

Cell Lysis: After treatment, place the culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Addition: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or flask to lyse the cells and prevent protein degradation.

-

Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, into fresh, pre-chilled tubes.

3. Protein Quantification:

-

Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay method like the Bradford or BCA assay, following the manufacturer's instructions. This is crucial for loading equal amounts of protein for each sample in the subsequent steps.

4. Sample Preparation for Electrophoresis:

-

Sample Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.

-

Addition of Laemmli Buffer: Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to each protein sample.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Final Centrifugation: Briefly centrifuge the samples to pellet any remaining insoluble material.

5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Gel Preparation: Use a precast polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein(s) or cast your own.

-

Loading: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of the gel. Include a pre-stained protein ladder in one lane to monitor protein separation and estimate the molecular weight of the target protein.

-

Electrophoresis: Place the gel in an electrophoresis tank filled with running buffer and apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

6. Protein Transfer (Blotting):

-

Transfer Setup: Assemble a transfer "sandwich" consisting of a fiber pad, filter paper, the gel, a PVDF or nitrocellulose membrane, another piece of filter paper, and a final fiber pad. Ensure there are no air bubbles between the gel and the membrane.

-

Transfer: Place the sandwich into a transfer apparatus filled with transfer buffer and apply a current to transfer the proteins from the gel to the membrane. The transfer can be done wet (overnight at 4°C) or semi-dry (for a shorter duration).

7. Immunoblotting and Detection:

-

Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST). Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.

-

Primary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the primary antibody (specific to the target protein) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal dilution of the primary antibody should be determined empirically.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times with TBST for 10-15 minutes each to remove unbound secondary antibody.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.

8. Data Analysis:

-

Image Analysis: Use image analysis software to quantify the band intensities of the target protein and a loading control (e.g., β-actin, GAPDH, or tubulin).

-

Normalization: Normalize the band intensity of the target protein to the intensity of the corresponding loading control band to account for any variations in protein loading.

-

Statistical Analysis: Perform statistical analysis to determine the significance of any observed changes in protein expression between the control and this compound-treated samples.

Data Presentation

Due to the lack of specific experimental data on this compound's effects on protein expression, a quantitative data table cannot be provided. However, the following is a template for how such data could be presented.

Table 1: Hypothetical Effect of this compound on Protein Expression

| Treatment Group | Concentration (µM) | Target Protein X (Normalized Intensity) | p-value vs. Vehicle |

| Vehicle Control | 0 | 1.00 ± 0.08 | - |

| This compound | 1 | 0.85 ± 0.06 | 0.04 |

| This compound | 10 | 0.52 ± 0.05 | <0.01 |

| This compound | 50 | 0.23 ± 0.03 | <0.001 |

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

Elziverine immunofluorescence staining with Elziverine

Application Notes and Protocols for Elziverine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as Ro 22-4839) is a chemical compound identified as a calmodulin antagonist. Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer of intracellular calcium signals. Upon binding Ca2+, calmodulin undergoes a conformational change that allows it to bind to and regulate a multitude of target proteins, including protein kinases, phosphatases, and ion channels. By inhibiting calmodulin, this compound can modulate these downstream signaling pathways, making it a tool for studying calcium-dependent cellular processes.

One of the key pathways regulated by calmodulin is the activation of Myosin Light Chain Kinase (MLCK). Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC2), a critical step in initiating smooth muscle contraction and regulating non-muscle cell motility, focal adhesion, and cytokinesis. Consequently, inhibition of calmodulin by this compound is expected to lead to a decrease in the phosphorylation of MLC2.